molecular formula C20H23N3O B2534953 3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 79098-88-7

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Número de catálogo B2534953
Número CAS: 79098-88-7
Peso molecular: 321.424
Clave InChI: IIJKKEKDXSQIEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a chemical substance with the molecular formula C18H20N4 . It is related to a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a piperidine ring, which is further connected to a tetrahydroquinazolin-2-one group . The InChI key for this compound is PPCBCJLLOQPIRW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.38 . It is stored at room temperature and is available in liquid form .

Aplicaciones Científicas De Investigación

  • Synthesis Techniques : A study outlined an efficient, solvent-free method for synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines, emphasizing the direct reaction of 2-aminobenzylamine with benzaldehyde derivatives. This method does not require catalysts or auxiliary reagents, showcasing a streamlined approach to produce tetrahydroquinazoline products, including the one (Correa et al., 2002).

  • Potential in Pharmacology : Another research explored the molecule’s potential in pharmacology, specifically its selectivity and behavior as a D4R antagonist. This study highlighted its significant brain penetration, which could be relevant for disorders involving D4R (Del Bello et al., 2018).

  • Chemical Properties and Reactions : A research focused on the benzoxazol-2-yl- substituent, which acts as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This study is relevant for understanding the structural features and reactions involving tetrahydroquinazolines (Lahm & Opatz, 2014).

  • Exploring Antipsychotic Agents : The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents were also investigated. This research examined the binding to various receptors and the antagonistic effect on specific responses in mice, providing insights into the therapeutic applications of tetrahydroquinazoline derivatives (Norman et al., 1996).

  • Anticancer Potential : A study at the AACR Annual Meeting presented the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The tetrahydroisoquinoline family includes potent cytotoxic agents, suggesting the importance of this structure in developing new pharmaceuticals (Redda et al., 2010).

  • Potential Antimalarials : Research on potential antimalarials involved the synthesis of compounds including 4-benzylpiperidine, showcasing the relevance of tetrahydroquinazoline structures in the search for new antimalarial drugs (Barlin & Jiravinyu, 1990).

  • Antibacterial and Anthelmintic Activities : The synthesis of various substituted quinazolinones, including 3-(Substituted)-2-phenylquinazolin-4(3H)-one, was explored for their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. This indicates the compound's potential in developing new treatments for these conditions (Debnath & Manjunath, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation .

Propiedades

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1,4-dihydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20-21-19-9-5-4-8-17(19)15-23(20)18-10-12-22(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKKEKDXSQIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one

CAS RN

79098-88-7
Record name 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In this reference example, 4.04 g of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride, 3.04 g of triethylamine, 2.03 g of 1,1'-carbonyldiimidazole and 50 ml of acetonitrile are mixed and stirred at room temperature for 4 hours. Then, 0.8 g of 1,1'-carbonyldiimidazole is further added to the mixture and the resultant mixture is refluxed with heating for 20 minutes. The solution is cooled to room temperature. The crystals deposited are separated by filtration, washed with water and dried to obtain 2.50 g of a crude product. The crude product is recrystallized from hot ethanol to obtain 1.75 g of the desired product.
Name
1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.